5-Formylnicotinonitrile

Description

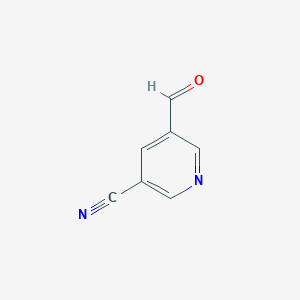

Structure

2D Structure

Properties

IUPAC Name |

5-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPAJIVRGSWZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512962 | |

| Record name | 5-Formylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70416-53-4 | |

| Record name | 5-Formylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Formylnicotinonitrile: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of 5-Formylnicotinonitrile, a heterocyclic aldehyde with growing interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Properties and Structure

This compound, also known by its IUPAC name 5-formyl-3-pyridinecarbonitrile, is a solid, white to yellow or brown crystalline compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Formyl-3-pyridinecarbonitrile, 5-Cyano-3-pyridinecarboxaldehyde | |

| CAS Number | 70416-53-4 | [1][2] |

| Molecular Formula | C₇H₄N₂O | [1][2] |

| Molecular Weight | 132.12 g/mol | [2] |

| Appearance | White to yellow to brown solid | [1] |

| Melting Point | 80-84 °C (estimated for a related compound, 2-Fluoro-5-formylbenzonitrile) | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform and methanol.[3] Quantitative data in water, ethanol, and DMSO is not readily available in published literature but can be determined experimentally. | |

| SMILES | O=Cc1cnccc1C#N | |

| InChI Key | RWPAJIVRGSWZAB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural elucidation of this compound can be confirmed through various spectroscopic techniques. Expected spectral characteristics are outlined below:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aldehydic proton and the three aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the nitrile carbon, the carbonyl carbon of the aldehyde, and the carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), and C-H stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (132.12 m/z). |

Experimental Protocols

Synthesis

General Oxidation Protocol:

-

Dissolve 5-methylnicotinonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add an oxidizing agent (e.g., selenium dioxide, manganese dioxide, or chromium trioxide) portion-wise at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any inorganic byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol is a recommended solvent for the recrystallization of the related compound 5-formylpicolinonitrile and is a good starting point.[4] Other potential solvents include isopropanol or acetone.[4]

-

If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.[4]

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the column.

-

Elute the column with a suitable mobile phase, gradually increasing the polarity (e.g., from hexane to a hexane/ethyl acetate mixture). The selection of the mobile phase should be guided by TLC analysis to ensure good separation of the desired product from impurities.[5][6]

-

Collect the fractions containing the purified product and concentrate under reduced pressure.

Biological Activity and Signaling Pathways

Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Pim Kinase Inhibition and Downstream Signaling

Several studies have highlighted the potential of nicotinonitrile-based compounds as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[] Inhibition of Pim-1 kinase by nicotinonitrile derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]

The Pim-1 kinase signaling pathway often involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival.[10][11][12] Pim-1 can phosphorylate and activate STAT3, leading to the transcription of target genes involved in cell proliferation and survival. Therefore, by inhibiting Pim-1, this compound could potentially disrupt this oncogenic signaling cascade.

Caption: Proposed mechanism of Pim-1/STAT3 signaling inhibition.

Induction of Apoptosis

Inhibition of the Pim-1/STAT3 pathway by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13] Inhibition of Pim-1 can lead to an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Caption: Potential apoptotic signaling pathway.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, and its nicotinonitrile core is a recognized pharmacophore with activity against key cancer-related targets such as Pim kinases. Further research into the specific biological mechanisms of this compound and the development of robust synthetic and purification protocols will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising compound.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Formylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylnicotinonitrile, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.21 | s | - | H-7 (Aldehyde) |

| 9.35 | d | 1.8 | H-2 |

| 9.15 | d | 2.1 | H-6 |

| 8.70 | t | 2.0 | H-4 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.9 | C-7 (Aldehyde Carbonyl) |

| 156.4 | C-2 |

| 154.3 | C-6 |

| 133.9 | C-4 |

| 131.2 | C-5 |

| 116.0 | C-3 (Nitrile Carbonyl) |

| 110.1 | C-8 (Cyano Carbon) |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2230 | C≡N (Nitrile) stretch |

| 1705 | C=O (Aldehyde) stretch |

| 1600, 1570, 1480 | C=C and C=N (Pyridine ring) stretches |

| 2850, 2750 | C-H (Aldehyde) stretch |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 131 | [M-H]⁺ |

| 104 | [M-CO]⁺ |

| 77 | [C₅H₃N]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBFO probe was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered into a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.096 s

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.363 s

Data Processing: The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the UATR accessory.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

Data Processing: The spectrum was acquired and processed using the Spectrum 10 software. Background correction was performed using a scan of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used. The MS was coupled to a Trace 1300 gas chromatograph.

Sample Introduction: A dilute solution of this compound in methanol was injected into the GC-MS system.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: TG-5MS (30 m x 0.25 mm x 0.25 µm)

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 50-500

Data Processing: Data was acquired and analyzed using the Chromeleon software suite. The mass spectrum was background-subtracted.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship for NMR signal assignment of this compound.

Caption: Interpretation workflow for IR and MS data of this compound.

Synthesis and Characterization of 5-Formylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Formylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic protocol, predicted analytical data, and a visual representation of the synthetic pathway.

Introduction

This compound, with its reactive aldehyde and nitrile functionalities on a pyridine scaffold, is a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. This guide outlines a plausible and efficient method for its preparation and provides a thorough summary of its expected analytical characteristics.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed formylation of 5-bromonicotinonitrile. This method offers a direct and high-yielding route to the desired product.

Synthetic Pathway

Caption: Palladium-catalyzed formylation of 5-bromonicotinonitrile.

Experimental Protocol

Materials:

-

5-Bromonicotinonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Di(1-adamantyl)-n-butylphosphine (cataCXium® A)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Toluene, anhydrous

-

Synthesis gas (1:1 mixture of CO and H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dried Schlenk flask, under an inert atmosphere, combine 5-bromonicotinonitrile (1.0 eq), palladium(II) acetate (0.02 eq), and cataCXium® A (0.04 eq).

-

Add anhydrous toluene to the flask, followed by the addition of DABCO (2.0 eq).

-

Seal the flask and purge with synthesis gas (CO/H₂) three times.

-

Pressurize the reaction vessel to the desired pressure with synthesis gas.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the excess gas in a fume hood.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are based on a combination of spectroscopic techniques and physical property measurements. The following table summarizes the predicted and reported data for this compound.

Predicted and Reported Analytical Data

| Parameter | Predicted/Reported Value |

| Molecular Formula | C₇H₄N₂O |

| Molecular Weight | 132.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.2 (s, 1H, -CHO), 9.2 (d, J=2.0 Hz, 1H, Ar-H), 8.9 (d, J=2.0 Hz, 1H, Ar-H), 8.6 (t, J=2.0 Hz, 1H, Ar-H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190.0 (CHO), 155.0 (Ar-C), 152.0 (Ar-C), 138.0 (Ar-C), 132.0 (Ar-C), 116.0 (CN), 110.0 (Ar-C) ppm. |

| IR (KBr) | ν 3100-3000 (C-H, aromatic), 2240-2220 (C≡N), 1710-1690 (C=O, aldehyde), 1600-1450 (C=C, aromatic) cm⁻¹.[1][2] |

| Mass Spectrometry (EI) | m/z (%): 132 (M⁺, 100), 131 (M⁺-H, 90), 104 (M⁺-CO, 40), 77 (C₆H₅⁺, 30). |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed formylation reaction, a method chosen for its potential efficiency and directness. The predicted characterization data, based on established spectroscopic principles and data from analogous compounds, offer a reliable reference for researchers. The provided workflow and pathway diagrams serve as clear visual aids for the experimental process. This comprehensive information is intended to support the work of scientists and professionals in the field of drug discovery and development.

References

In-Depth Technical Guide: Physicochemical Properties of 5-Formylnicotinonitrile (CAS 70416-53-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Formylnicotinonitrile (CAS 70416-53-4). The information is compiled from various sources to support research, development, and application of this compound.

Chemical Identity and Structure

IUPAC Name: 5-formylpyridine-3-carbonitrile[1]

Synonyms: this compound, 3-Cyano-5-formylpyridine, 5-Cyanopyridine-3-carboxaldehyde[2]

Molecular Formula: C₇H₄N₂O[3]

Molecular Weight: 132.12 g/mol [3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following tables summarize the available experimental and predicted physicochemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Source |

| Physical Form | White to light yellow crystal powder or solid | Vendor Data |

| Melting Point | 100-103 °C | Experimental |

| Boiling Point | 229.3 °C at 760 mmHg | Predicted |

| Density | 1.24 g/cm³ | Predicted |

Table 2: Solubility

| Solvent | Solubility | Source |

| Water | Slightly soluble | Qualitative |

| Ethanol | Soluble | Qualitative |

| Diethyl Ether | Soluble | Qualitative |

| DMSO | Soluble | Qualitative |

Table 3: Computed Properties

| Property | Value | Source |

| XLogP3 | 0.4 | PubChem |

| Topological Polar Surface Area (TPSA) | 53.8 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are general procedures and may require optimization for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Protocol:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or Thiele tube) along with a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

A small volume of liquid this compound (if melted) is placed in a micro-distillation flask.

-

The flask is fitted with a condenser and a calibrated thermometer, ensuring the top of the thermometer bulb is level with the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Protocol (Qualitative):

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as "soluble." If it does not, it is "insoluble." If some dissolves, it is "slightly soluble."

Protocol (Quantitative):

-

A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

A known volume of the clear, saturated solution is carefully removed, avoiding any undissolved solid.

-

The solvent is evaporated from the sample, and the mass of the remaining solid is determined.

-

The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Synthesis and Characterization

Plausible Synthesis Workflow

A common method for the synthesis of aromatic nitriles is the dehydration of the corresponding aldoxime. A plausible synthetic route for this compound could start from 5-formylpyridine-3-carboxaldehyde.

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the aldehyde C=O stretch, the nitrile C≡N stretch, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Context and Signaling Pathways

While direct biological activity data for this compound is limited in the public domain, derivatives of this compound have been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key regulator of bile acid homeostasis and has been implicated as an oncogenic driver in hepatocellular carcinoma (HCC).

FGF19-FGFR4 Signaling Pathway in Hepatocellular Carcinoma

The binding of Fibroblast Growth Factor 19 (FGF19) to its receptor FGFR4, in complex with the co-receptor β-Klotho, activates downstream signaling cascades that promote cell proliferation, survival, and inhibit apoptosis.

Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.

Derivatives of this compound have been designed to inhibit the kinase activity of FGFR4, thereby blocking these downstream pro-tumorigenic signals. The experimental evaluation of such inhibitors typically involves the following workflow.

Experimental Workflow for FGFR4 Inhibitor Evaluation

Caption: Workflow for evaluating FGFR4 inhibitors.

This guide provides a foundational understanding of the physicochemical properties and potential biological relevance of this compound. Further experimental validation is recommended for specific applications.

References

5-Formylnicotinonitrile: A Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a bifunctional pyridine derivative, is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry. The presence of a reactive aldehyde group and a cyano group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecules, including potential therapeutic agents. The nicotinonitrile core is a well-established pharmacophore found in numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in drug discovery.

Physicochemical and Safety Data

While extensive experimental data for this compound is not widely published, the following information has been compiled from supplier data and structural analogy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 70416-53-4 | |

| Molecular Formula | C₇H₄N₂O | |

| Molecular Weight | 132.12 g/mol | Calculated |

| Physical Form | White to yellow to brown solid | |

| Purity | ≥97% | |

| Storage | Refrigerator | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (inferred). | Inferred from structure |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 (Exclamation mark) |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| H319: Causes serious eye irritation. | |||

| H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich.

Synthesis of this compound

Proposed Synthetic Pathway:

Experimental Protocol (Adapted from EP 0613888 A1) [3]

Objective: To synthesize this compound from 3,5-dicyanopyridine via catalytic reduction.

Materials:

-

3,5-Dicyanopyridine

-

Raney-Nickel (catalyst)

-

Aqueous acetic acid (or another suitable carboxylic acid)

-

Hydrogen gas

-

Suitable reaction vessel (e.g., a high-pressure autoclave)

-

Standard laboratory glassware and purification equipment (filtration, extraction, distillation/crystallization)

Procedure:

-

A solution of 3,5-dicyanopyridine in an aqueous carboxylic acid (e.g., acetic acid) is prepared in a high-pressure reactor.

-

Raney-Nickel catalyst is added to the solution (typically 3-7 wt% with respect to the starting material).

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is heated to a specified temperature (e.g., 40-80 °C) under hydrogen pressure.

-

The reaction is monitored for the consumption of hydrogen and the formation of the product (e.g., by TLC or GC-MS).

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The filtrate is worked up by neutralizing the acid, extracting the product with a suitable organic solvent, and drying the organic phase.

-

The crude product is purified by crystallization or chromatography to yield this compound.

Note: This is a generalized protocol and would require optimization for the specific conversion of 3,5-dicyanopyridine to this compound. The chemoselectivity of the reduction of one nitrile group in the presence of another is a key challenge.

Chemical Reactivity and Applications as a Building Block

The dual functionality of this compound makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The aldehyde group can undergo classical transformations, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.

Reactions of the Formyl Group

The formyl group at the 5-position of the pyridine ring can participate in a range of standard aldehyde reactions, providing a gateway to diverse molecular architectures.

3.1.1. Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into an alkene. This is a powerful C-C bond-forming reaction widely used in organic synthesis.[4][5][6][7][8]

Experimental Protocol (General) [7]

Objective: To synthesize a 5-alkenylnicotinonitrile derivative via a Wittig reaction.

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether, or DMSO)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled (e.g., to 0 °C or -78 °C), and the strong base is added dropwise to generate the ylide.

-

The mixture is stirred for a period to ensure complete ylide formation.

-

A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.

-

The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

-

The reaction is quenched (e.g., with water or a saturated ammonium chloride solution).

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

3.1.2. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the formyl group, followed by dehydration, to yield a substituted alkene. This reaction is valuable for creating C-C double bonds with electron-withdrawing groups.[9][10][11][12][13]

Experimental Protocol (General) [13]

Objective: To synthesize a substituted alkene derivative from this compound.

Materials:

-

This compound

-

An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

A basic catalyst (e.g., piperidine, triethylamine)

-

A suitable solvent (e.g., ethanol, toluene)

-

Standard laboratory glassware

Procedure:

-

This compound and the active methylene compound are dissolved in a suitable solvent.

-

A catalytic amount of the basic catalyst is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours, with monitoring by TLC.

-

After completion, the reaction mixture is cooled, and the product may precipitate.

-

If the product precipitates, it is collected by filtration and washed.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography.

3.1.3. Reductive Amination

Reductive amination is a two-step process (or a one-pot reaction) that converts the formyl group into an amine. This is a highly important transformation in medicinal chemistry for the introduction of nitrogen-containing functional groups.[14][15][16][17]

Experimental Protocol (General) [17]

Objective: To synthesize a 5-(aminomethyl)nicotinonitrile derivative.

Materials:

-

This compound

-

A primary or secondary amine

-

A mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Standard laboratory glassware

Procedure:

-

This compound and the amine are dissolved in the solvent.

-

The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

-

The reducing agent is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography or crystallization.

Reactions Involving the Cyano Group and Aldehyde: Multicomponent Reactions

The combination of the aldehyde and the electron-withdrawing cyano group on the pyridine ring makes this compound an excellent substrate for multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are of great interest in drug discovery for the rapid generation of compound libraries.[18][19][20][21][22]

A common example is the synthesis of highly substituted pyridines or other heterocyclic systems. For instance, in a one-pot reaction, an aldehyde, an active methylene compound (like malononitrile), and a third component can lead to the formation of complex heterocyclic scaffolds.[23]

Experimental Protocol (General, adapted from Tu et al.) [23]

Objective: To synthesize a complex heterocyclic derivative in a one-pot reaction.

Materials:

-

This compound

-

A methyl ketone (e.g., acetophenone)

-

Malononitrile

-

Ammonium acetate

-

Optional: solvent (e.g., ethanol) or solvent-free conditions under microwave irradiation

Procedure:

-

A mixture of this compound, the methyl ketone, malononitrile, and ammonium acetate is prepared.

-

The mixture can be heated in a suitable solvent (like ethanol) or subjected to microwave irradiation in the absence of a solvent.

-

The reaction is monitored for completion by TLC.

-

After cooling, the reaction mixture is treated with a solvent (e.g., ethanol) to precipitate the product.

-

The solid product is collected by filtration and washed.

-

The crude product is purified by recrystallization.

Significance in Drug Discovery

The nicotinonitrile (3-cyanopyridine) scaffold is a key structural motif in a number of approved drugs and clinical candidates, including treatments for cancer and cardiovascular diseases.[1][2] The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine ring provides a scaffold for orienting substituents in three-dimensional space to interact with biological targets. The introduction of a formyl group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of the chemical space around the nicotinonitrile core. This makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[24][25]

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a rich and versatile chemistry. The presence of both a reactive aldehyde and a cyano group on the pharmaceutically relevant nicotinonitrile scaffold allows for the synthesis of a wide array of complex molecules. The experimental protocols and reaction schemes presented in this guide, based on well-established transformations of analogous compounds, provide a solid foundation for researchers to explore the utility of this compound in their own research, particularly in the context of drug discovery and development. As with any chemical process, appropriate safety precautions should be taken when handling this compound and performing the described reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. nbinno.com [nbinno.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. atc.io [atc.io]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gctlc.org [gctlc.org]

- 15. researchgate.net [researchgate.net]

- 16. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube | European Journal of Chemistry [eurjchem.com]

- 19. Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives [crcu.jlu.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

5-Formylnicotinonitrile: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Formylnicotinonitrile (CAS No. 70416-53-4), a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical parameters. The information presented herein is intended for a technical audience, including researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also known as 5-formyl-3-pyridinecarbonitrile, is a pyridine derivative with the chemical formula C₇H₄N₂O. Its structure, featuring both a nitrile and an aldehyde functional group, makes it a versatile building block in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Understanding its solubility in different organic solvents and its stability under various conditions is paramount for its effective use in synthesis, formulation, and storage.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent | Solubility Description |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Polar Protic | Ethanol | Soluble |

| Less Polar | Ether | Soluble |

| Aqueous | Water | Slightly Soluble |

Researchers can utilize the experimental protocols provided in the subsequent sections to determine the quantitative solubility in these and other relevant solvents.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

Experimental Protocols for Solubility Determination

To empower researchers to generate their own quantitative data, the following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration.

Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantification step in the shake-flask protocol.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered supernatant from the equilibrated sample (from the shake-flask method) into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.

Caption: Experimental workflow for solubility determination.

Stability Profile and Forced Degradation Studies

This compound is reported to be stable at room temperature. For long-term storage and to ensure maximum stability, storage at -20°C is recommended.[1] To establish a comprehensive stability profile, forced degradation studies are essential. These studies help to identify potential degradation products and develop stability-indicating analytical methods.

Table 3: Template for Forced Degradation Study Results

| Stress Condition | Reagent/Condition Details | Duration | % Degradation | No. of Degradants | Observations |

| Acidic Hydrolysis | |||||

| Basic Hydrolysis | |||||

| Oxidative Degradation | |||||

| Thermal Degradation | |||||

| Photolytic Degradation |

General Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Protocol:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 M to 1 M HCl). The study can be conducted at room temperature or elevated temperatures (e.g., 60°C) for a specified period. Samples should be taken at various time points, neutralized, and analyzed.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with a basic solution (e.g., 0.1 M to 1 M NaOH). Similar to acid hydrolysis, the study can be performed at different temperatures and for various durations. Samples are taken, neutralized, and analyzed.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature for a set time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 60-80°C) for a defined period. A solution can also be subjected to thermal stress.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: All stressed samples should be analyzed using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis of the parent peak is crucial.

Caption: Forced degradation study workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is sparse, the detailed experimental protocols herein offer a clear pathway for generating this critical information. The provided templates for data recording and the visualized workflows are intended to aid in the systematic evaluation of this important synthetic intermediate. Accurate and comprehensive data on solubility and stability are crucial for advancing the applications of this compound in the pharmaceutical and chemical industries.

References

The Formyl Group in 5-Formylnicotinonitrile: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a pyridine derivative featuring both a formyl and a nitrile group, represents a versatile scaffold in medicinal chemistry and materials science. The strategic placement of these functional groups—an electron-withdrawing nitrile and a reactive aldehyde—on the pyridine ring creates a unique electronic environment that dictates the reactivity of the molecule. This guide provides a comprehensive overview of the chemical reactivity of the formyl group in this compound, offering insights into its synthetic utility for the generation of diverse molecular architectures with potential therapeutic applications. Nicotinonitrile and its derivatives have been identified as essential scaffolds in the development of various therapeutic agents.[1][2][3]

Core Reactivity of the Formyl Group

The formyl group (-CHO) in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the nitrile group and the pyridine ring, which enhances the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the formyl group a versatile handle for a variety of chemical transformations.

Key Chemical Transformations

The formyl group of this compound readily participates in several fundamental organic reactions, enabling the synthesis of a diverse array of derivatives. These include:

-

Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.

-

Wittig Reaction: Olefination to produce vinyl derivatives.

-

Reductive Amination: Conversion to primary, secondary, or tertiary amines.

-

Reduction: Formation of the corresponding alcohol, 5-(hydroxymethyl)nicotinonitrile.

-

Cyclocondensation Reactions: Serving as a key building block for the synthesis of fused heterocyclic systems, such as pyrimidines.

Data Presentation: A Summary of Key Reactions

The following tables summarize the typical reaction conditions and expected outcomes for the key transformations of the formyl group in this compound. Please note that yields are representative and can vary based on the specific substrate and reaction optimization.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) |

| Knoevenagel Condensation | Malonic acid, piperidine, pyridine, reflux | (E)-3-(3-cyano-5-pyridinyl)acrylic acid | 85-95 |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile, THF, room temperature | (E)-3-(3-cyano-5-pyridinyl)acrylonitrile | 70-90 |

| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride, Dichloromethane, room temperature | 5-((benzylamino)methyl)nicotinonitrile | 75-90 |

| Reduction | Sodium borohydride, Methanol, 0 °C to room temperature | 5-(hydroxymethyl)nicotinonitrile | 90-98 |

| Cyclocondensation | Urea, p-toluenesulfonic acid, Toluene, reflux | Pyrimido[4,5-d]pyridin-4(3H)-one derivative | 60-80 |

Experimental Protocols

Knoevenagel Condensation with Malonic Acid

Objective: To synthesize (E)-3-(3-cyano-5-pyridinyl)acrylic acid.

Procedure:

-

To a solution of this compound (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford the desired acrylic acid derivative.[4][5]

Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile

Objective: To synthesize (E)-3-(3-cyano-5-pyridinyl)acrylonitrile.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Add a solution of (triphenylphosphoranylidene)acetonitrile (1.1 eq) in THF dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target vinyl nitrile.[6][7][8][9]

Reductive Amination with Benzylamine

Objective: To synthesize 5-((benzylamino)methyl)nicotinonitrile.

Procedure:

-

To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired secondary amine.[4][10][11]

Reduction to 5-(hydroxymethyl)nicotinonitrile

Objective: To synthesize 5-(hydroxymethyl)nicotinonitrile.

Procedure:

-

Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol, which can be further purified by recrystallization or chromatography.[12]

Cyclocondensation with Urea

Objective: To synthesize a pyrimido[4,5-d]pyridin-4(3H)-one derivative.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), urea (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux, and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture, and collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold toluene and dry to afford the pyrimidine derivative.[13][14][15][16]

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key reactions of the formyl group in this compound.

Conclusion and Future Perspectives

The formyl group of this compound is a highly reactive and synthetically valuable functional group. Its ability to undergo a wide range of chemical transformations provides a robust platform for the synthesis of diverse libraries of nicotinonitrile derivatives. These derivatives are of significant interest to the pharmaceutical and drug discovery sectors due to the established biological activities of the nicotinonitrile scaffold.[17][18] Future research in this area will likely focus on the development of novel, stereoselective transformations of the formyl group and the exploration of the biological activities of the resulting compounds in various therapeutic areas. The continued investigation into the reactivity of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. 1360944-35-9|2-(Hydroxymethyl)-5-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. bu.edu.eg [bu.edu.eg]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 5-Formylnicotinonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a pyridine-based scaffold featuring both a formyl and a nitrile group, is emerging as a versatile building block in the synthesis of novel therapeutic agents. Its unique electronic properties and multiple reaction sites make it an attractive starting material for the construction of diverse heterocyclic compounds with a wide range of biological activities. This technical guide explores the potential applications of this compound in medicinal chemistry by examining the synthesis and biological evaluation of its derivatives, with a focus on their anticancer and antimicrobial properties.

Synthetic Pathways and Methodologies

The strategic placement of the formyl and nitrile functionalities on the pyridine ring allows for a variety of chemical transformations, making this compound a valuable precursor in multicomponent reactions. A prominent synthetic route involves the condensation of this compound with various active methylene compounds and other reagents to generate highly substituted nicotinonitrile and related heterocyclic scaffolds.

General Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines

A robust and efficient method for the synthesis of biologically active 2-amino-4,6-diaryl-3-cyanopyridines (nicotinonitriles) utilizes a one-pot, three-component reaction. While not starting directly from this compound, this methodology highlights a key synthetic strategy for creating the core nicotinonitrile scaffold that could be adapted for this compound derivatives.

Experimental Protocol:

-

Chalcone Synthesis: In the initial step, various substituted aldehydes (10 mmol) and acetophenones (10 mmol) are reacted in the presence of a 10% alcoholic sodium hydroxide solution in ethanol at room temperature to yield the corresponding chalcones. These intermediates are typically used in the subsequent step without further purification.[1]

-

Nicotinonitrile Formation: The synthesized chalcone (1 mmol) is then reacted with malononitrile (1 mmol) and ammonium acetate (3 mmol) in absolute ethanol. The reaction mixture is refluxed overnight.[1] The resulting 2-amino-4,6-diaryl-3-cyanopyridine derivatives are then isolated and purified.

This multicomponent approach offers a straightforward and atom-economical route to a library of nicotinonitrile derivatives, which can then be screened for various biological activities.

Applications in Anticancer Drug Discovery

Derivatives of the nicotinonitrile scaffold have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors and cytotoxic agents.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in a variety of hematological and solid tumors, making them attractive targets for cancer therapy. Several studies have shown that cyanopyridine-based molecules can act as potent Pim kinase inhibitors.

A series of novel 3-cyanopyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against several human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate).[2] The compounds were also tested for their ability to inhibit Pim-1 kinase.[2]

Data Presentation: Cytotoxic and Pim-1 Kinase Inhibitory Activities of 3-Cyanopyridine Derivatives

| Compound | HePG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Pim-1 Kinase IC₅₀ (µM) |

| 4c | 8.02 ± 0.38 | 7.15 ± 0.35 | - | - | 0.56 ± 0.03 |

| 4d | 6.95 ± 0.34 | 8.35 ± 0.42 | - | - | 0.46 ± 0.02 |

| 5-FU (control) | 9.42 ± 0.46 | 8.01 ± 0.39 | - | - | - |

| Quercetagetin (control) | - | - | - | - | 0.56 ± 0.03 |

Data extracted from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors.[2]

Compounds 4c and 4d demonstrated potent cytotoxic activity against the HePG2 and HCT-116 cell lines, with IC₅₀ values lower than the standard anticancer drug 5-Fluorouracil (5-FU).[2] Furthermore, these compounds exhibited significant inhibition of Pim-1 kinase, with compound 4d being more potent than the reference inhibitor quercetagetin.[2]

Signaling Pathway: Pim Kinase in Cancer

The following diagram illustrates the central role of Pim kinases in promoting cell survival and proliferation, highlighting why they are a key target in oncology.

Caption: Pim Kinase Signaling Pathway in Cancer Cells.

Cytotoxicity Against Breast Cancer Cell Lines

A series of 2-amino-4,6-diphenylnicotinonitriles were synthesized and evaluated for their cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cell lines.[1]

Data Presentation: Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitriles

| Compound | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 2 | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 | 3.24 ± 0.2 | 2.13 ± 0.1 |

| 4 | 6.93 ± 0.4 | 5.59 ± 0.3 |

| 5 | 15.52 ± 1.2 | 20.07 ± 1.5 |

| 6 | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin (control) | 4.31 ± 0.3 | 3.98 ± 0.2 |

Data extracted from a study on the cytotoxicity of 2-amino-4,6-diphenylnicotinonitriles.[1]

Compound 3 exhibited exceptional cytotoxicity, surpassing the potency of the standard chemotherapeutic drug Doxorubicin against both breast cancer cell lines.[1]

Experimental Workflow: Synthesis and Cytotoxicity Screening

The following diagram outlines the general workflow for synthesizing and evaluating the anticancer potential of nicotinonitrile derivatives.

Caption: Workflow for Anticancer Drug Discovery.

Applications in Antimicrobial Drug Discovery

The nicotinonitrile scaffold is also a promising framework for the development of novel antimicrobial agents.

Antibacterial and Antifungal Activity

A study on newly synthesized pyridine derivatives, which can be conceptually derived from precursors like this compound, revealed their potential as antimicrobial agents. The in vitro antimicrobial evaluation of several compounds showed activity against various bacterial and fungal strains. For instance, some derivatives exhibited efficacy against Klebsiella pneumoniae and Proteus mirabilis, while others showed antifungal activity against Candida albicans.[3]

Conclusion and Future Directions

This compound represents a valuable and underexplored starting material in medicinal chemistry. The derivatives of its core scaffold, nicotinonitrile, have demonstrated significant potential in the development of novel anticancer and antimicrobial agents. The multicomponent reactions involving precursors like this compound offer an efficient and versatile strategy for generating libraries of diverse heterocyclic compounds for biological screening. Future research should focus on the systematic exploration of this compound in various synthetic transformations to unlock its full potential in the discovery of new therapeutic leads. Further investigation into the structure-activity relationships of its derivatives will be crucial for the rational design of more potent and selective drug candidates.

References

In Silico Prediction of 5-Formylnicotinonitrile Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive technical framework for predicting the bioactivity of 5-Formylnicotinonitrile, a compound of interest for which extensive biological data is not yet available. By leveraging a multi-step computational workflow, researchers can elucidate potential biological targets, predict pharmacokinetic properties, and forecast potential toxicities, thereby guiding further in vitro and in vivo validation. This document details the requisite experimental protocols for a robust computational analysis, presents hypothetical data in structured tables for clarity, and visualizes complex workflows and signaling pathways using the DOT language.

Introduction

This compound is a heterocyclic compound with potential for diverse biological activities. The early-stage assessment of its bioactivity through computational means can significantly de-risk and accelerate its development pipeline.[1][2] This guide outlines a systematic in silico approach, commencing with the retrieval and preparation of the molecular structure, followed by predictive modeling of its physicochemical properties, bioactivity spectrum, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The methodologies described herein are grounded in established computational chemistry and bioinformatics principles.[3][4]

Methodology: A Step-by-Step In Silico Workflow

The prediction of this compound's bioactivity involves a sequential and integrated computational workflow.

Caption: A comprehensive workflow for the in silico bioactivity prediction of this compound.

Compound Data Acquisition and Preparation

Experimental Protocol:

-

Structure Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database such as PubChem.

-

3D Structure Generation: The 2D SMILES representation is converted into a 3D structure using molecular modeling software like MarvinSketch or Avogadro.

-

Energy Minimization: The generated 3D structure is subjected to energy minimization using a force field such as AMBER or GAFF2 to obtain a stable, low-energy conformation.[3] This step is crucial for subsequent docking studies.

Physicochemical Properties and Drug-Likeness Prediction

Experimental Protocol:

-

Property Calculation: Key molecular descriptors are calculated using online platforms like Molinspiration or software packages such as RDKit. These descriptors include molecular weight (MW), LogP (octanol-water partition coefficient), number of hydrogen bond donors (nHD), and number of hydrogen bond acceptors (nHA).

-

Lipinski's Rule of Five: The calculated properties are evaluated against Lipinski's Rule of Five to assess the compound's potential for oral bioavailability.[3]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight (MW) | 132.12 g/mol | Yes (< 500) |

| LogP | 0.85 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Overall Compliance | Compliant |

Bioactivity Score Prediction

Experimental Protocol:

-

Prediction Server: The SMILES string of this compound is submitted to a bioactivity prediction server, such as Molinspiration.

-

Score Interpretation: The server calculates bioactivity scores for various target classes, including G protein-coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors.[1][2] A score greater than 0.00 indicates high activity, between -0.50 and 0.00 suggests moderate activity, and less than -0.50 implies inactivity.

Table 2: Predicted Bioactivity Scores for this compound

| Target Class | Predicted Bioactivity Score | Predicted Activity |

| GPCR Ligand | 0.15 | High |

| Ion Channel Modulator | -0.20 | Moderate |

| Kinase Inhibitor | 0.35 | High |

| Nuclear Receptor Ligand | -0.60 | Inactive |

| Protease Inhibitor | -0.10 | Moderate |

| Enzyme Inhibitor | 0.25 | High |

Based on these predictions, further investigation into the potential of this compound as a kinase inhibitor is warranted.

Molecular Docking

Experimental Protocol:

-

Target Selection: Based on the high predicted bioactivity score, a specific kinase target is selected. For this hypothetical study, we will consider Epidermal Growth Factor Receptor (EGFR) kinase.

-

Protein Preparation: The 3D crystal structure of EGFR is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina or PyRx. The prepared this compound (ligand) is docked into the active site of the prepared EGFR (receptor).

-

Analysis of Results: The docking results are analyzed to determine the binding affinity (in kcal/mol) and the binding mode (interactions with key amino acid residues).

Table 3: Hypothetical Molecular Docking Results of this compound with EGFR

| Parameter | Value |

| Binding Affinity | -8.2 kcal/mol |

| Interacting Residues | Met793, Leu718, Gly796 |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions |

A strong binding affinity and interactions with key active site residues suggest that this compound could be a potential inhibitor of EGFR.

ADMET Prediction

Experimental Protocol:

-

ADMET Server: The SMILES string is submitted to an ADMET prediction server like ADMETlab 2.0 or SwissADME.[2]

-

Parameter Evaluation: Various ADMET parameters are predicted, including absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames mutagenicity, cardiotoxicity).

Table 4: Predicted ADMET Profile of this compound

| Category | Parameter | Predicted Outcome |

| Absorption | Caco-2 Permeability | High |

| Human Intestinal Absorption | High | |

| Distribution | Blood-Brain Barrier Permeability | Low |

| Plasma Protein Binding | Moderate | |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No | |

| Toxicity | Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition (Cardiotoxicity) | Low risk | |

| Hepatotoxicity | Low risk |

The predicted ADMET profile suggests that this compound has favorable pharmacokinetic and safety properties.

Potential Signaling Pathway Involvement

Based on the hypothetical docking results suggesting EGFR inhibition, a potential signaling pathway that could be modulated by this compound is the EGFR signaling cascade.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the preliminary assessment of this compound's bioactivity. The hypothetical results presented suggest that this compound is a promising candidate for further investigation, potentially as a kinase inhibitor with a favorable drug-like and safety profile. The next logical steps would involve the in vitro validation of these predictions, including enzyme inhibition assays against EGFR and other kinases, as well as cell-based assays to confirm its effects on cancer cell proliferation and survival. These computational predictions, when integrated with experimental validation, provide a powerful paradigm for accelerating the drug discovery process.

References

- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. termedia.pl [termedia.pl]

- 4. Frontiers | In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 5-Formylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-formylnicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established organic chemistry principles and analogous transformations reported in the literature.

Introduction

This compound, also known as 5-cyano-3-pyridinecarboxaldehyde, is a key intermediate in the synthesis of various biologically active compounds. The presence of both a nitrile and an aldehyde group on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutics. These application notes describe several plausible synthetic strategies for accessing this important molecule, complete with detailed experimental protocols and expected outcomes.

Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The primary approaches involve:

-

Direct formylation of 3-cyanopyridine (nicotinonitrile).

-

Oxidation of 5-methylnicotinonitrile.

-

Formylation of a 5-halonicotinonitrile via an organometallic intermediate.

Each of these routes offers distinct advantages and challenges, which will be discussed in their respective sections.

Route 1: Direct Formylation of 3-Cyanopyridine

Direct formylation of the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing nitrile group.[1] However, under forcing conditions, certain formylation reactions can be employed. The Vilsmeier-Haack reaction is a potent formylation method for electron-rich aromatic and heteroaromatic compounds and is the most likely candidate for this transformation.[2][3][4][5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[2][4][5]

Caption: Vilsmeier-Haack formylation of 3-cyanopyridine.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

3-Cyanopyridine (Nicotinonitrile)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (5.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-